Isopulegone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29606-79-9 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-9H,1,4-6H2,2-3H3/t8-,9+/m0/s1 |
InChI Key |
RMIANEGNSBUGDJ-DTWKUNHWSA-N |
SMILES |
CC1CCC(C(=O)C1)C(=C)C |
Isomeric SMILES |
C[C@H]1CC[C@@H](C(=O)C1)C(=C)C |
Canonical SMILES |
CC1CCC(C(=O)C1)C(=C)C |
density |
0.925-0.932 |
Other CAS No. |
57129-09-6 |
physical_description |
Colourless to yellow liquid, minty-woody, mildly green odour |
solubility |
insoluble in water; soluble in alcohol and oils miscible (in ethanol) |
Synonyms |
cis-isopulegone isopulegone pulegone pulegone, (R)-isomer pulegone, (S)-isome |
Origin of Product |
United States |
Biosynthesis and Natural Occurrence of Isopulegone
Distribution and Chemodiversity of Isopulegone in Botanical Sources
Factors Influencing Natural this compound Levels
The natural abundance of this compound within plant species is a complex interplay of genetic, environmental, and developmental factors, alongside intricate metabolic regulation. As a key intermediate in the biosynthesis of valuable monoterpenes such as pulegone (B1678340), menthone, and ultimately menthol (B31143), this compound's concentration is highly sensitive to various internal and external cues acs.orgresearchgate.netoup.comnih.govresearchgate.net.
Genetic Predisposition and Chemotypic Variation
A primary determinant of this compound levels is the plant's genetic makeup. Different species, and even distinct chemotypes within a species, exhibit significant variations in their monoterpene profiles due to inherent differences in the enzymes responsible for biosynthesis peerj.comdergipark.org.trmdpi.comresearchgate.netmdpi.com. For instance, studies on Mentha species reveal distinct chemotypes characterized by the relative dominance of specific compounds. While direct quantification of this compound across numerous chemotypes is limited, the presence of "trans-Isopulegone" has been reported at significant levels, such as 13.81% in the Mentha longifolia accession KBÁ, alongside other major monoterpenes like menthone, isomenthone, and pulegone mdpi.com. This highlights that genetic variation dictates not only the presence of this compound but also its relative proportion within the plant's volatile oil.
Environmental Influences
Environmental conditions play a crucial role in modulating the biosynthesis and accumulation of this compound and related monoterpenes.
Light Intensity: Reduced light intensity has been shown to promote the accumulation of monoterpenes like pulegone and menthofuran (B113398) in Mentha species. Research indicates that under low light conditions (480–630 μmol m−2 s−1), pulegone levels can increase significantly compared to plants grown under optimal light (850 μmol m−2 s−1) pnas.orgoup.com. This suggests that light stress can alter the metabolic flux, potentially leading to higher concentrations of this compound as it accumulates before conversion to downstream products.
Temperature: Elevated temperatures, particularly high night temperatures, when combined with other stressors like low light, can also influence monoterpene profiles. Studies have observed that stress conditions, including low light and high night temperatures, lead to increased levels of both pulegone and menthofuran in Mentha essential oils pnas.orgoup.com.
Water Availability (Drought): Water deficit is a significant environmental stressor that affects the production of secondary metabolites in plants, including those in the Lamiaceae family nih.govresearchgate.netresearchgate.net. While specific data for this compound is scarce, drought stress is known to generally impact monoterpene concentrations, often leading to increased production as a defense mechanism or adaptive response researchgate.netresearchgate.net.
Salinity: Soil salinity can also act as a trigger for secondary metabolite accumulation. Plants may increase the production of these compounds in response to salt stress as an adaptive strategy nih.govfrontiersin.org. The influence of salinity on this compound levels would likely follow this general trend, though specific quantitative data is limited.
Developmental and Physiological Factors
The stage of plant development and physiological status significantly impacts the concentration of this compound.
Plant Age and Growth Stage: The yield and chemical composition of essential oils, including monoterpenes like this compound, can vary considerably with plant age and maturity researchgate.netnih.gov. For example, in peppermint, oil yield and menthol content increase with leaf maturity, suggesting that the biosynthetic machinery for monoterpenes is more active in mature plant tissues nih.gov. Levels of characteristic monoterpenes in Mentha haplocalyx have been observed to be low and unstable until a certain growth stage, after which they stabilize and increase in concentration peerj.com.
Metabolic Pathway Regulation
The regulation of the monoterpene biosynthetic pathway itself directly influences this compound levels. This compound serves as a precursor, being converted to pulegone by pulegone reductase (PR) researchgate.netnih.gov. Factors that affect the activity or expression of PR, or enzymes involved in the synthesis of this compound itself (e.g., this compound isomerase), will directly modulate this compound accumulation acs.orgresearchgate.net. For instance, the presence of menthofuran can inhibit PR activity, leading to an increase in pulegone levels and potentially affecting the preceding intermediate, this compound pnas.orgnih.gov.
Table 1: Monoterpene Composition of Mentha longifolia Accession KBÁ
| Compound Name | Percentage (%) |
| trans-Isopulegone | 13.81 |
| Menthone | Not specified |
| Isomenthone | Not specified |
| Pulegone | Not specified |
| Other major compounds | Not specified |
Note: Percentages for other compounds in this specific accession were not detailed in the source. mdpi.com
Table 2: Influence of Environmental Conditions on Pulegone and Menthofuran Accumulation in Mentha
| Plant Species/Condition | Pulegone Level (approximate) | Menthofuran Level (approximate) | Reference |
| Mentha x piperita (WT-GH, Optimal Conditions) | Baseline | Baseline | oup.com |
| Mentha x piperita (WT-LL, Low Light) | Increased (4.1-fold higher, 82 μ g/leaf ) | Increased (70% higher, 77 μ g/leaf ) | oup.com |
| Mentha x piperita (WT-LL/HT, Low Light + High Night Temp) | Increased (35% of essential oil) | Increased (24% of essential oil) | oup.com |
Note: These data reflect pulegone and menthofuran levels, which are closely related to this compound in the biosynthetic pathway. Factors influencing these compounds are expected to similarly affect this compound.
Compound List:
this compound (trans-Isopulegone)
Pulegone
Menthone
Isomenthone
Menthol
Menthofuran
Limonene-3-hydroxylase
this compound isomerase
Pulegone reductase (PR)
Menthone reductase (MR)
Menthofuran synthase (MFS)
Linalool
1,8-cineole
Camphor
α-pinene
β-pinene
Carvacrol
Thymol
Globulol
Torquatone
β-phellandrene
trans-pinocarveol
Synthetic Methodologies and Chemical Transformations of Isopulegone
Chemical Synthesis Approaches
Chemical synthesis routes to isopulegone often involve the oxidation of precursor alcohols or the isomerization of related unsaturated ketones.
While this compound itself can be synthesized from achiral precursors, many synthetic strategies leverage chiral starting materials, particularly naturally occurring enantiomers of isopulegol (B1217435), to achieve stereoselectivity.
Oxidation of Chiral Precursors: Commercially available (−)-isopulegol can be oxidized to yield (S)-isopulegone. This transformation is often achieved using oxidizing agents like pyridinium (B92312) chlorochromate (PCC) researchgate.net. For instance, the oxidation of (−)-isopulegol with PCC yielded this compound with an 83% yield researchgate.net.
Stereoselective Reduction: The resulting (S)-isopulegone can then be subjected to stereoselective reduction. For example, reduction with L-selectride has been reported to yield a desired cis diastereoisomer with high enantiomeric excess (ee) beilstein-journals.org.
Synthesis of Chiral Ligands: Isopulegol derivatives, including those derived from this compound, have been utilized in the synthesis of chiral ligands. These syntheses often involve stereoselective epoxidation of isopulegol or its derivatives, followed by ring-opening reactions with amines to produce aminodiols and aminotriols nih.govmdpi.comrsc.org. These pathways highlight the utility of this compound's chiral framework in constructing complex stereodefined molecules.
This compound can undergo reduction reactions, primarily affecting its carbonyl group and/or its double bonds.
Reduction of this compound: The reduction of this compound with sodium in aqueous ammonia (B1221849) results in the formation of an unsaturated alcohol and menthol (B31143). Specifically, this reaction yields approximately 90% isopulegol (an unsaturated alcohol) and 10% menthol, suggesting a minor pathway involving isomerization to pulegone (B1678340) followed by reduction tandfonline.com. Subsequent catalytic hydrogenation of this product mixture predominantly yields (−)-menthol, indicating stereoselective reduction of the remaining double bond.
Reduction of Related Intermediates: In the context of menthol biosynthesis, enzymes such as isopiperitenone (B1196671) reductase (IPR) catalyze the reduction of the endocyclic double bond in (+)-cis-isopulegone to produce (−)-isopiperitenone qmul.ac.ukgenome.jp. This enzymatic reduction is highly regioselective and stereoselective, yielding the 1R-configured product.
Oxidation and epoxidation reactions are critical for converting isopulegol into this compound or its epoxidized derivatives, which are key intermediates in the synthesis of menthofuran (B113398).
Epoxidation of Isopulegol: Isopulegol can be epoxidized using various reagents. Common methods include reaction with hydrogen peroxide in the presence of catalysts like manganese sulfate (B86663) (MnSO₄) in solvents such as acetone (B3395972) or acetonitrile (B52724) patsnap.com. Peracids or acetonitrile-hydrogen peroxide systems are also effective tandfonline.com. These reactions typically yield isopulegol epoxides in good to excellent yields. For example, using H₂O₂/MnSO₄ in acetone/acetonitrile can afford isopulegol epoxide in 85-90% yield .
Oxidation of Isopulegol Epoxides: The resulting isopulegol epoxides can be further oxidized to this compound epoxides. A common method involves using sodium hypochlorite (B82951) (NaClO) in an acidic medium, such as hydrochloric acid (HCl) google.com. Alternatively, oxidation with chlorine and pyridine (B92270) has also been employed google.com.
Direct Oxidation to this compound: this compound can also be formed directly through the oxidation of precursors like citronellol (B86348) or citronellal (B1669106) using oxidizing agents such as PCC vaia.comub.ac.id.
Table 1: Synthesis of this compound and Related Epoxides/Ketones
| Starting Material | Reagents/Conditions | Product(s) | Yield | Notes | Citation(s) |
| Isopulegol | H₂O₂/MnSO₄ (acetone/acetonitrile) | Isopulegol epoxide | 85-90% | Epoxidation | |
| Isopulegol Epoxide | NaClO/HCl | This compound epoxide | - | Oxidation | |
| Isopulegol | Peracid or CH₃CN-H₂O₂ | Isopulegol epoxides | Excellent | Epoxidation | tandfonline.com |
| Isopulegol Epoxide | Cl₂/Pyridine | This compound epoxide | Good | Oxidation | google.com |
| Citronellol | PCC | This compound | 83% | Oxidation | researchgate.netvaia.com |
| Citronellal | Various catalysts | Isopulegol, this compound | - | Conversion | ub.ac.id |
| This compound | Allylic hydroxylation (e.g., via cytochrome P450) | 9-Hydroxythis compound | Appreciable | Oxidation at allylic position | inchem.org |
This compound readily undergoes isomerization, particularly to pulegone, a thermodynamically more stable isomer.
Chemical Isomerization: Base-mediated conditions, such as treatment with sodium methoxide (B1231860) (NaOMe) in methanol, can efficiently isomerize (+)-cis-isopulegone to (+)-pulegone in quantitative yield acs.org. This reaction involves the migration of the double bond into conjugation with the carbonyl group.
Enzymatic Isomerization: Specific enzymes, such as this compound isomerase (IPGI), catalyze the isomerization of (+)-cis-isopulegone to (R)-(+)-pulegone acs.org. This enzymatic pathway is significant in the natural biosynthesis of menthol. Other enzymes, like isopiperitenone reductase (IPR), have also been implicated in the conversion of cis-isopulegone to pulegone nih.gov.
Table 2: Isomerization Reactions of this compound Derivatives
| Substrate | Reagents/Conditions | Product | Yield | Notes | Citation(s) |
| (+)-cis-Isopulegone | Base-mediated (NaOMe/MeOH) | (+)-Pulegone | Quantitative | Double bond migration | acs.org |
| (+)-cis-Isopulegone | This compound isomerase (IPGI) | (R)-(+)-Pulegone | - | Enzymatic isomerization | acs.org |
| (+)-cis-Isopulegone | Isopiperitenone reductase (IPR) | (+)-Pulegone | - | Enzymatic isomerization (contextual) | nih.gov |
Chemoenzymatic and Biocatalytic Syntheses
Chemoenzymatic approaches combine chemical synthesis steps with enzymatic transformations to achieve specific and efficient conversions, particularly in the production of complex natural products like menthol.
Enzymes play a vital role in the stereoselective transformations involving this compound and its related compounds within metabolic pathways.
Isopiperitenone Reductase (IPR): This enzyme is crucial for the conversion of isopiperitenone to (+)-cis-isopulegone in the menthol biosynthetic pathway. Biotransformation of (−)-isopiperitenone using IPR, often in the presence of a cofactor regeneration system (e.g., NADP⁺ and glucose dehydrogenase), can produce (+)-cis-isopulegone on a preparative scale acs.orgnih.gov. IPR is characterized by its high regioselectivity and stereoselectivity, reducing the endocyclic double bond to yield the desired isomer qmul.ac.ukgenome.jp.
This compound Isomerase (IPGI): As mentioned, IPGI catalyzes the isomerization of (+)-cis-isopulegone to (+)-pulegone acs.orgnih.gov. This enzyme is a key component in the pathway leading to menthone and menthol. Engineered variants of bacterial ketosteroid isomerases have been successfully employed as IPGIs, demonstrating the potential for biocatalytic cascade reactions acs.org.
Table 3: Biocatalytic Transformations Involving this compound Intermediates
| Substrate | Enzyme/Biocatalyst | Product | Conditions | Notes | Citation(s) |
| (−)-Isopiperitenone | Isopiperitenone reductase (IPR) | (+)-cis-Isopulegone | Buffer, NADP⁺, Glucose Dehydrogenase (GDH) | Biocatalytic reduction of double bond | acs.orgnih.gov |
| (+)-cis-Isopulegone | This compound isomerase (IPGI) / KSI variant | (R)-(+)-Pulegone | In vitro enzymatic assay | Enzymatic isomerization of double bond | acs.org |
| (+)-cis-Isopulegone | Isopiperitenone reductase (IPR) (contextual mention) | (+)-Pulegone | - | Enzymatic isomerization of double bond | nih.gov |
These synthetic and biocatalytic methods underscore the chemical versatility of this compound, enabling its transformation into various valuable monoterpenoids and serving as a key building block in organic synthesis.
Compound List:
this compound
Isopulegol
Menthol
Menthone
Isomenthone
Pulegone
(+)-cis-Isopulegone
Isopulegol epoxide
this compound epoxide
Isopiperitenone
(+)-cis-Isopiperitenone
(−)-Isopiperitenone
Menthofuran
Citronellol
Citronellal
Mechanistic Studies of Isopulegone S Biological Interactions Pre Clinical Focus
Investigation of Antimicrobial Action Mechanisms
Isopulegone and essential oils containing it have demonstrated notable activity against a range of microbial pathogens. The mechanisms behind this efficacy are multifaceted, primarily involving the disruption of cellular structures and processes vital for microbial survival.
Effects on Bacterial Cell Membrane Integrity and Permeability
The primary mode of antibacterial action for many monoterpenes, including this compound, is the disruption of the bacterial cell membrane. Due to their lipophilic nature, these compounds can easily partition into the lipid bilayer of the cell membrane. This integration disrupts the membrane's structural integrity, leading to a loss of homeostasis.
Research indicates that this interaction increases membrane permeability. mdpi.com This heightened permeability results in the leakage of vital intracellular components, such as ions (e.g., K+), nucleic acids, and proteins, from the cytoplasm into the extracellular environment. researchgate.net This uncontrolled loss of cellular contents ultimately leads to bacterial cell death. Studies using fluorescent probes like 3,3'-dipropylthiadicarbocyanine (diSC3-5) and propidium (B1200493) iodide (PI) confirm that such compounds cause membrane depolarization and permeabilization. researchgate.netresearchgate.net Furthermore, essential oil from Mentha pulegium, rich in pulegone (B1678340) and its isomer this compound, has been shown to exert a bacteriolytic effect, suggesting that destruction of the cell wall and membrane is a key mechanism of action.
| Observed Effect | Mechanism | Consequence for Bacterium | Supporting Evidence |
|---|---|---|---|
| Increased Permeability | Integration of lipophilic monoterpene into the lipid bilayer. | Uncontrolled leakage of intracellular ions and macromolecules. | Fluorometric assays (diSC3-5, PI), leakage of nucleic acids/proteins. researchgate.netresearchgate.netresearchgate.net |
| Loss of Membrane Integrity | Disruption of the structural order of membrane lipids. | Loss of membrane potential, impaired transport, and eventual cell lysis. | Bacteriolytic effect observed with essential oils containing this compound. |
| Membrane Fluidity Alteration | Intercalation between phospholipid fatty acid chains. | Impaired function of membrane-bound proteins and transport systems. | Fluorescence anisotropy studies on related essential oils. mdpi.com |
Modulation of Microbial Enzyme Systems
While direct disruption of the cell membrane is a primary mechanism, the modulation of microbial enzyme activity is another area of investigation. One vendor source notes that this compound was found to have minimal inhibitory concentration values against bacterial enzymes, though specific enzymes were not named. Other monoterpenes and essential oil components have been shown to inhibit various bacterial enzymes, including ATPases and proteases. Inhibition of membrane-bound enzymes like H+-ATPase can disrupt the proton motive force, leading to intracellular acidification and cell death. While it is plausible that this compound acts on similar targets, specific, peer-reviewed studies detailing the direct inhibition of particular bacterial enzymes by purified this compound are not extensively documented in the currently reviewed literature. The development of new antibiotics often targets essential bacterial enzymes like peptidyl-tRNA hydrolase (Pth1) or those involved in cell wall synthesis, representing a potential area for future this compound research. mdpi.compatsnap.com
Antifungal Activities and Associated Pathways
This compound and related compounds exhibit significant antifungal properties through several mechanisms. A primary target is the fungal cell membrane, where, similar to its antibacterial action, it disrupts membrane integrity. This leads to the leakage of electrolytes and can induce lipid peroxidation due to the generation of reactive oxygen species (ROS).
Studies on essential oils containing this compound have demonstrated efficacy against a variety of fungal species. For instance, essential oil from Mentha longifolia, with this compound as a major component (30.49%), showed strong antifungal activity against species like Aspergillus flavus. scispace.com Similarly, oil from Mentha pulegium was effective against multiple Candida strains, with Minimum Inhibitory Concentration (MIC) values for most strains recorded at 2.838 mg/mL. ibiol.ro Another key mechanism is the inhibition of morphogenesis, particularly the transition from yeast to hyphal form in dimorphic fungi like Candida albicans. The formation of hyphae is a critical virulence factor, and its inhibition can significantly reduce fungal pathogenicity. koreascience.kr
| Fungal Species | Compound/Oil Source | Observed Effect | MIC/EC50 Value | Reference |
|---|---|---|---|---|
| Candida albicans | Mentha pulegium L. essential oil | Inhibitory and fungicidal action | 1.419 - 5.675 mg/mL | ibiol.ro |
| Aspergillus flavus | Mentha longifolia L. essential oil | Strong antifungal activity | Not specified | scispace.com |
| Candida spp. | Mentha cervina essential oil | Antifungal activity | > 1 mg/mL | researchgate.net |
Analysis of Anti-inflammatory Pathways
In addition to its antimicrobial properties, this compound demonstrates anti-inflammatory effects by interacting with key signaling pathways involved in the inflammatory response.
Interaction with Histamine (B1213489) and Eicosanoid Pathways
Pre-clinical studies indicate that this compound can interfere with inflammatory pathways involving histamine and eicosanoids. Histamine is a major mediator of allergic inflammation, responsible for symptoms like vasodilation and increased vascular permeability. Eicosanoids, which include prostaglandins (B1171923) and leukotrienes, are lipid mediators that play a central role in nearly all aspects of inflammation, from vasodilation and pain sensitization to recruiting immune cells. The ability of this compound to interfere with the biosynthesis or action of these mediators suggests a direct mechanism for reducing key inflammatory responses. This action is likely linked to the inhibition of enzymes like cyclooxygenase (COX), which is critical for the production of prostaglandins.
Influence on Pro-inflammatory Cytokine Release and Signaling
A significant aspect of this compound's anti-inflammatory action is its ability to modulate the signaling pathways that control the production of pro-inflammatory cytokines. Research on the structurally similar compound pulegone provides strong evidence for this mechanism. koreamed.orgresearchgate.netkoreascience.kr Inflammatory stimuli, such as lipopolysaccharide (LPS), activate key transcription factors like Nuclear Factor-kappa B (NF-κB) and signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38). koreamed.orgmdpi.com
Activation of these pathways leads to the transcription and release of potent pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Studies show that pulegone can suppress the activation of both NF-κB and MAPKs. koreamed.orgresearchgate.netkoreascience.kr By inhibiting these upstream signaling events, the subsequent production of iNOS, COX-2, and pro-inflammatory cytokines is significantly reduced. koreamed.orgkoreascience.kr This modulation of core inflammatory signaling provides a foundational mechanism for the anti-inflammatory effects observed with this compound and related monoterpenes.
| Signaling Pathway | Key Components | Role in Inflammation | Reported Effect of Pulegone/Isopulegone |
|---|---|---|---|
| NF-κB Pathway | IκB, NF-κB (p65, p50) | Master regulator of genes for pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2). | Inhibition of NF-κB activation and nuclear translocation. koreamed.orgkoreascience.kr |
| MAPK Pathway | ERK, JNK, p38 | Transduces extracellular signals to activate transcription factors like NF-κB and AP-1. | Suppression of the phosphorylation of JNK and p38. mdpi.com |
Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Activities
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical mediators in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively. nih.govpoliklinika-harni.hr Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. poliklinika-harni.hrtg.org.au Dual inhibition of both COX and 5-LOX pathways is a therapeutic strategy to develop anti-inflammatory agents with potentially fewer side effects, as inhibiting one pathway can shunt arachidonic acid metabolism towards the other. nih.govnih.gov
While some studies have indicated that essential oils containing this compound possess anti-inflammatory properties, and related monoterpenes have been investigated for COX/LOX inhibition, specific data detailing the direct inhibitory activity of pure this compound on COX and LOX enzymes is not extensively documented in current pre-clinical literature. Research has been conducted on various natural and synthetic compounds to assess their potential as dual COX/LOX inhibitors, often reporting their half-maximal inhibitory concentrations (IC₅₀) to quantify potency. nih.govmedchemexpress.commdpi.comresearchgate.netphytopharmajournal.com However, IC₅₀ values for this compound against COX-1, COX-2, and 5-LOX have not been specifically reported in the reviewed studies, indicating a gap in the understanding of its precise mechanism within this inflammatory pathway.
Research into Antioxidant Mechanisms
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous pathological conditions. Antioxidants mitigate this stress through various mechanisms, including scavenging free radicals and preventing oxidative damage to biomolecules like lipids.
Pre-clinical in vitro studies have demonstrated that (-)-isopulegone (B3379921) possesses significant free radical scavenging capabilities. researchgate.net Research shows it is effective against hydroxyl radicals and nitric oxide (NO). researchgate.net The generation of nitric oxide from sodium nitroprusside is a common method to evaluate the NO scavenging capacity of a compound. researchgate.netbrieflands.com In one study, (-)-isopulegone was shown to reduce the formation of nitrite (B80452), a stable product of nitric oxide, in a concentration-dependent manner. researchgate.net
Table 1: Nitric Oxide Scavenging Activity of (-)-Isopulegone This table shows the percentage reduction of nitrite radicals by various concentrations of (-)-isopulegone compared to a control.
| Concentration (µg/mL) | Nitrite Radical Reduction (%) |
| 0.9 | 24.76 |
| 1.8 | 27.81 |
| 3.6 | 34.35 |
| 5.4 | 40.98 |
| 7.2 | 49.18 |
| Data sourced from a 2012 study on the antioxidant effects of (-)-isopulegone. researchgate.net |
Beyond direct radical scavenging, this compound mitigates oxidative stress by protecting vital cellular components. A key mechanism is the prevention of lipid peroxidation, the process where free radicals damage lipids, leading to cellular membrane damage. researchgate.netsemanticscholar.org The thiobarbituric acid reactive substances (TBARS) assay is widely used to measure the extent of lipid peroxidation. researchgate.net
Studies have shown that (-)-isopulegone is capable of preventing lipid peroxidation induced by pro-oxidant agents, thereby reducing the amount of TBARS formed. researchgate.net This action helps shield biomolecules, particularly the lipids of cell membranes, from damage caused by free radicals. researchgate.net By inhibiting hydroxyl radical formation and scavenging nitric oxide, this compound demonstrates a protective profile against oxidative damage in vitro. researchgate.net
Table 2: Inhibition of TBARS Formation by (-)-Isopulegone This table indicates the percentage reduction in lipid peroxidation (TBARS formation) by various concentrations of (-)-isopulegone compared to a pro-oxidant agent.
| Concentration (µg/mL) | TBARS Reduction (%) |
| 0.9 | 59.35 |
| 1.8 | 62.81 |
| 3.6 | 63.97 |
| 5.4 | 65.04 |
| 7.2 | 65.96 |
| Data sourced from a 2012 study on the antioxidant effects of (-)-isopulegone. researchgate.net |
Neurobiological Activity Research
The investigation into the neurobiological activity of compounds often involves assessing their ability to modulate key enzymes and receptors within the central nervous system.
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. scielo.brnih.gov Inhibition of these enzymes is a primary therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease. d-nb.info
Research into the anticholinesterase activity of this compound has yielded mixed results, primarily derived from studies on essential oils rather than the pure compound. An essential oil from Clinopodium brownei, which did not list this compound but was rich in the related monoterpene pulegone, showed high selective inhibitory activity against BuChE (IC₅₀ of 13.4 ± 1.8 µg/ml) but was only weakly active against AChE (IC₅₀ >250 µg/ml). d-nb.info Another study on the essential oil of Mentha longifolia subsp. noeana, which contains approximately 8.9% this compound, reported strong BuChE inhibitory activity (77.36% inhibition) but no significant activity against AChE. mdpi.com These findings suggest a potential selectivity of this compound or its related compounds for BuChE over AChE, though further studies on the isolated compound are required for confirmation.
Direct interaction with neuroreceptors is a fundamental mechanism by which compounds exert effects on the central nervous system. Key targets include GABA receptors (the primary inhibitory neurotransmitter receptors), NMDA receptors (critical for excitatory transmission and synaptic plasticity), and cannabinoid receptors (part of the endocannabinoid system). mdpi.comglobalrecoverynetwork.orgwikipedia.org
Direct receptor binding assays for pure this compound are not widely available in the scientific literature. However, research on its structural analog, isopulegol (B1217435), provides significant insights. Studies have shown that the antinociceptive effect of isopulegol involves the activation of GABA receptors and antagonism of NMDA receptors. mdpi.com Its action was reportedly reversed by flumazenil, a GABA receptor antagonist, and potentiated by the NMDA antagonist MK-801. mdpi.com Furthermore, previous findings have indicated that isopulegol can act as a positive allosteric modulator of GABA-A receptors. mdpi.com While these results pertain to isopulegol, they suggest a plausible and important area for future research into the direct receptor interaction profile of this compound itself.
Insecticidal and Repellent Action Mechanisms
The insecticidal and repellent properties of this compound are attributed to its interaction with fundamental physiological and neurological pathways in insects. Pre-clinical research has focused on several potential mechanisms, primarily involving the disruption of the insect's respiratory and nervous systems. These interactions underpin the compound's ability to act as a fumigant and a neurotoxin, leading to mortality or behavioral deterrence.
Impact on Insect Respiratory Systems
The primary mode of entry for volatile monoterpenes like this compound, particularly in their capacity as fumigants, is the insect respiratory system. fao.org This system is a network of tubes, known as the tracheal system, which delivers oxygen directly to the insect's cells. ndsu.edu The insecticidal action in this context is often characterized by inducing respiratory distress. nih.gov
The process begins with the gas entering the insect's body through external openings called spiracles. fao.org These spiracles lead to the larger tracheal tubes, which branch into progressively smaller tracheoles that permeate the insect's tissues. The volatile nature of this compound allows it to diffuse throughout this network. While the precise interactions are a subject of ongoing research, the proposed mechanism involves the compound interfering with normal gas exchange.
The control of spiracle opening and closing is a critical function for insects, managed by muscles to regulate oxygen intake and prevent water loss. ndsu.edu It is hypothesized that fumigants may interfere with the control of these muscles or cause physical damage to the tracheal linings. Some studies suggest that certain plant-based compounds may act as respiratory inhibitors. nih.gov Although monoterpenes are known to function as fumigants, specific studies detailing the direct molecular impact of this compound on spiracle control or tracheal integrity are not prevalent in existing literature. The general understanding is that the compound's presence within the enclosed respiratory system leads to physiological disruption and contributes to its toxicity.
Table 1: Components of the Insect Respiratory System and Their Function
| Component | Function | Potential Impact of Volatile Compounds |
|---|---|---|
| Spiracles | External valve-like openings that control gas entry and water loss. | Interference with muscular control of opening and closing. |
| Tracheae | Larger tubes that transport air from the spiracles into the body. | Permeation by fumigant gas leading to systemic exposure. |
| Tracheoles | Fine, fluid-filled tubules that deliver oxygen directly to cells. | Disruption of the gas-liquid interface required for oxygen diffusion. |
Acetylcholinesterase Enzyme Inhibition Studies
A significant area of investigation for insecticides is their effect on the insect's central nervous system. A key target within this system is the enzyme acetylcholinesterase (AChE). AChE is crucial for normal nerve function, as it hydrolyzes the neurotransmitter acetylcholine, terminating the nerve signal. mdpi.com Inhibition of this enzyme leads to an accumulation of acetylcholine, causing constant stimulation of nerve cells, which results in paralysis and eventual death of the insect. frontiersin.org This mechanism is the basis for the activity of organophosphate and carbamate (B1207046) insecticides. connectjournals.com
Several monoterpenes have been evaluated for their AChE inhibitory potential. nih.gov However, research indicates that for many of these compounds, AChE inhibition is unlikely to be the primary mode of action, as the concentrations required to inhibit the enzyme in vitro are often much higher than the doses that are lethal to the insect. connectjournals.com This suggests that while some level of inhibition may occur, it may not be sufficient to be the sole cause of toxicity. connectjournals.com
Recent pre-clinical research has explored the effect of this compound on AChE activity. A 2024 study investigating the insecticidal activity of various volatile organic compounds against the maize weevil, Sitophilus zeamais, assessed their impact on AChE. While this compound itself was not among the most potent individual inhibitors, a mixture containing this compound and δ-3-carene (designated M20) demonstrated a synergistic inhibitory effect on the S. zeamais acetylcholinesterase enzyme. mdpi.com This synergistic interaction suggests that this compound may enhance the neurotoxic activity of other compounds, even if its individual inhibitory action is not strong. The study found that the mixture M20 had a concentration that inhibits 50% of the enzyme activity (IC50) of 0.61 mg/L, highlighting a potent combined effect. mdpi.com For comparison, δ-3-carene, one of the more active single compounds in the study, had an IC50 of 0.19 mg/L. mdpi.com
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition against Sitophilus zeamais
| Compound / Mixture | Components | IC50 (mg/L) | Finding |
|---|---|---|---|
| δ-3-carene | δ-3-carene | 0.19 | Significant individual inhibitory effect. mdpi.com |
| M20 | This compound + δ-3-carene | 0.61 | Synergistic neurotoxic effect. mdpi.com |
Data sourced from a 2024 study on Sitophilus zeamais. mdpi.com
This evidence points towards a complex mechanism of action where this compound may contribute to neurotoxicity through multiple pathways, including the potentiation of other neurotoxic agents via synergistic interactions at the AChE target site. Other research has also pointed to different neurological targets for related compounds, such as the GABA receptor, which was modulated by pulegone, indicating that monoterpenoids can have diverse effects on the insect nervous system. mdpi.com
Structure Activity Relationship Sar Investigations of Isopulegone and Its Derivatives
Design and Synthesis of Isopulegone Derivative Libraries
The foundation of any SAR study is the creation of a library of chemical derivatives that systematically explores different regions of the parent molecule. For this compound, this involves modifying its key functional groups—the ketone, the isopropylidene group, and the cyclohexyl ring. While direct derivatization of this compound is a primary strategy, a significant body of work focuses on the synthesis of derivative libraries from its precursor, (-)-isopulegol, which provides a versatile and readily available chiral starting material. The functional groups introduced in these libraries are crucial for probing interactions with biological targets.
Common synthetic strategies to generate structural diversity from isopulegol (B1217435), which are directly relevant for producing scaffolds akin to this compound derivatives, include:
Epoxidation and Nucleophilic Ring-Opening: The double bond in the isopulegol scaffold can be stereoselectively epoxidized. Subsequent ring-opening of the resulting epoxide with various nucleophiles, such as primary amines, yields a range of N-substituted aminodiols. nih.gov This introduces both hydroxyl and amino functionalities, which can serve as critical hydrogen bond donors or acceptors in interactions with biological targets.
Hydroxylation: Dihydroxylation and allylic hydroxylation, often using reagents like osmium tetroxide (OsO₄), introduce additional hydroxyl groups at specific positions on the cyclohexane (B81311) ring. nih.govnih.gov This allows for the exploration of how the polarity and hydrogen-bonding capacity of different regions of the molecule affect its activity.
Functional Group Interconversion: The hydroxyl group of isopulegol can be oxidized to a ketone to form this compound. Furthermore, both hydroxyl and newly introduced amino groups can be protected (e.g., through benzylation) and subsequently deprotected to allow for selective modifications at different sites. nih.gov Reduction of lactones formed from isopulegol-derived intermediates can yield diols and triols. nih.gov
These synthetic approaches enable the creation of a diverse library of compounds, including aminodiols, aminotriols, diols, and other polyfunctionalized derivatives. nih.govnih.gov The investigation of how substituents (e.g., N-benzyl groups with various electron-donating or electron-withdrawing groups) and their stereochemistry influence biological activity is a cornerstone of these SAR studies. nih.gov
Table 1: Synthetic Strategies for Generating Isopulegol/Isopulegone-Based Derivative Libraries for SAR Studies This table is interactive and can be sorted by clicking on the headers.
| Starting Material | Key Reaction | Resulting Scaffold | Purpose of Diversification |
|---|---|---|---|
| (-)-Isopulegol | Epoxidation & Amine Ring-Opening | N-Substituted Aminodiols | Introduce varied amino and hydroxyl groups to probe hydrogen bonding and ionic interactions. |
| (+)-Neoisopulegol | Dihydroxylation (OsO₄) | Diols, Triols, Tetraols | Systematically increase polarity and hydrogen bonding potential across the scaffold. |
| (-)-Isopulegol | Benzylation & Epoxidation | Protected Aminoalcohols | Allow for selective functionalization and study the impact of bulky, hydrophobic groups. |
| Isopulegol-derived Lactone | Reduction (LiAlH₄) | Diols and Triols | Modify core scaffold and explore different spatial arrangements of functional groups. |
Computational and Molecular Modeling Approaches to SAR
Computational chemistry and molecular modeling are indispensable tools for accelerating SAR studies. They provide insights into the molecular interactions that are often difficult to obtain through experimental methods alone. For this compound and its derivatives, these techniques can predict binding affinities, identify key interacting residues in a target protein, and explain how structural modifications impact these interactions at an atomic level.
Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand, such as an this compound derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This technique is crucial for generating hypotheses about the binding mode of a series of compounds, which can then be used to rationalize observed SAR trends and design new, more potent derivatives.
The process involves:
Preparation of Receptor and Ligands: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or generated via homology modeling. The structures of the this compound derivatives are built and optimized to find their lowest energy conformation.
Docking Algorithm: A docking program, such as AutoDock, is used to systematically sample a large number of orientations and conformations of the ligand within the binding site of the receptor. nih.gov
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy (in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For example, in studies of pulegone (B1678340) (an isomer of this compound) with pulegone reductase, docking simulations successfully identified critical amino acid residues within the enzyme's active site that are responsible for substrate binding and stereoselectivity. nih.gov Similar studies on this compound derivatives could elucidate their binding modes with various therapeutic targets, providing a structural basis for their observed biological activities.
Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of this compound Derivatives This table is interactive and can be sorted by clicking on the headers.
| Derivative | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical Target) | Interaction Type |
|---|---|---|---|---|
| This compound | Parent Compound | -6.5 | Tyr101, Phe250 | Hydrophobic, Pi-Stacking |
| Derivative A | C3-Ketone reduced to -OH | -7.2 | Tyr101, Phe250, Ser150 | Hydrophobic, H-Bond |
| Derivative B | Isopropylidene hydroxylated | -7.0 | Tyr101, Phe250, Asn88 | Hydrophobic, H-Bond |
| Derivative C | C4-Amino group added | -7.8 | Tyr101, Phe250, Asp145 | Hydrophobic, Ionic Bond |
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govdiva-portal.org In the context of SAR, DFT calculations are employed to compute a range of molecular properties and electronic descriptors that can be correlated with biological activity. This approach helps to understand how the chemical reactivity and intrinsic properties of a molecule, rather than just its shape, contribute to its function.
Key applications of DFT in SAR studies include the calculation of:
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important descriptors of a molecule's reactivity. The HOMO-LUMO energy gap can be related to chemical stability and the ease with which a molecule can be excited.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic attraction, with a biological target.
Bond Dissociation Energies (BDE): For compounds with antioxidant activity, DFT can calculate the energy required to break O-H or C-H bonds, predicting the molecule's ability to donate a hydrogen atom to neutralize free radicals.
Geometric Parameters: Precise bond lengths, bond angles, and dihedral angles can be calculated to understand the preferred conformation of a molecule.
By calculating these descriptors for a library of this compound derivatives, researchers can build Quantitative Structure-Activity Relationship (QSAR) models that correlate these electronic properties with observed biological activities, providing deeper mechanistic insights. diva-portal.org
While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and interactions of all atoms in the complex (including the protein, the ligand, and surrounding solvent molecules) by solving Newton's equations of motion. nih.gov This provides valuable information on the stability of the binding pose predicted by docking, the flexibility of the protein and ligand, and the thermodynamics of binding.
In a typical MD simulation workflow for an this compound derivative-protein complex:
System Setup: The best-scoring docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Simulation Run: The simulation is run for a duration of nanoseconds to microseconds, during which the trajectory (positions, velocities, and energies of all atoms over time) is saved.
Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures how much their structures deviate from the initial pose. Stable binding is indicated by a low and non-fluctuating RMSD. The Root Mean Square Fluctuation (RMSF) can identify which parts of the protein are flexible or rigid upon ligand binding.
Binding Free Energy Calculation: Advanced methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy, providing a quantitative measure of binding affinity.
For instance, MD simulations performed on pulegone reductase with its substrates and products helped to confirm the stability of the docked poses and calculate intermolecular forces and free binding energies, validating the key residues identified in docking. nih.gov Such an approach would be invaluable for confirming the binding hypotheses for this compound derivatives and refining SAR models.
Advanced Analytical Methodologies for Isopulegone Research
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the isolation and quantification of isopulegone from intricate mixtures. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques, each offering distinct advantages for the analysis of this volatile compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile compounds like this compound, especially in the context of essential oil characterization. This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.
In a typical GC-MS analysis of essential oils containing this compound, a capillary column, often with a nonpolar stationary phase such as 5% phenyl methyl siloxane, is employed for the separation of the various volatile constituents. The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of compounds based on their boiling points and affinities for the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, enabling the identification of this compound by comparing the obtained spectrum with reference libraries.
Table 1: Typical GC-MS Parameters for this compound Analysis in Essential Oils
| Parameter | Value/Description |
| Column | Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl Methyl Siloxane or similar nonpolar phase |
| Carrier Gas | Helium |
| Injection Mode | Split or splitless |
| Oven Program | Temperature ramp (e.g., 60°C to 240°C at 3°C/min) |
| Ionization | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Detection | Total Ion Chromatogram (TIC) and Mass Spectra |
High-Performance Liquid Chromatography (HPLC) Methods
High-performance liquid chromatography (HPLC) offers a complementary approach to GC for the analysis of this compound, particularly for samples that are not suitable for gas chromatography or when non-volatile derivatives are being studied. Reversed-phase HPLC is a commonly employed mode for the separation of moderately polar compounds like this compound.
In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. This compound, being a relatively nonpolar molecule, will have a stronger affinity for the stationary phase and thus a longer retention time compared to more polar compounds. Detection is often achieved using an ultraviolet (UV) detector, as the carbonyl group in this compound exhibits UV absorbance.
Furthermore, HPLC is instrumental in the separation of stereoisomers. Chiral HPLC, utilizing a chiral stationary phase (CSP), can be employed to separate the enantiomers of this compound, which is critical for stereochemical studies and for assessing the enantiomeric purity of samples.
Table 2: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value/Description |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile/methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength corresponding to the carbonyl absorbance (e.g., ~254 nm) |
| Chiral Separation | Chiral stationary phase (e.g., polysaccharide-based) with a suitable mobile phase |
Spectroscopic Characterization in Research Applications
Spectroscopic techniques are indispensable for the structural elucidation of this compound and for confirming its identity. Nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopy each provide unique insights into the molecular structure and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural and stereochemical elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide a wealth of information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of this compound, the chemical shifts (δ) of the protons provide information about their local electronic environment. For instance, the protons adjacent to the carbonyl group and the double bond will be deshielded and appear at a lower field (higher ppm value). The coupling constants (J) between adjacent protons provide valuable information about their dihedral angles, which is crucial for determining the relative stereochemistry of the substituents on the cyclohexane (B81311) ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, respectively, further aiding in the complete assignment of the spectrum.
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The chemical shift of the carbonyl carbon is particularly characteristic and appears significantly downfield. The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, providing a quick assessment of the molecule's symmetry.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | - | ~210 |
| Vinylic Carbons (C=CH₂) | ~4.7-4.9 | ~145 (quaternary), ~115 (CH₂) |
| Methine (CH) adjacent to C=O | ~2.5-2.7 | ~55 |
| Methine (CH) with methyl group | ~2.0-2.2 | ~30 |
| Methylene groups (CH₂) | ~1.5-2.3 | ~35, ~40 |
| Methyl group (CH₃) | ~0.9-1.1 | ~22 |
| Vinylic Methyl group (CH₃) | ~1.7-1.9 | ~20 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its key functional groups. The most prominent band is the carbonyl (C=O) stretch, which typically appears in the region of 1715-1680 cm⁻¹ for a saturated ketone. The presence of a carbon-carbon double bond (C=C) will give rise to a stretching vibration band around 1650 cm⁻¹. Additionally, the C-H stretching vibrations of the alkyl and vinylic groups will be observed in the regions of 3000-2850 cm⁻¹ and 3100-3000 cm⁻¹, respectively.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound contains a carbonyl group, which has a weak n → π* transition in the UV region, typically around 280-300 nm. The presence of the conjugated double bond can slightly shift this absorption.
Table 4: Characteristic IR and UV-Vis Absorption Data for this compound
| Spectroscopic Technique | Functional Group | Characteristic Absorption |
| Infrared (IR) | Carbonyl (C=O) | ~1710 cm⁻¹ (strong) |
| Alkene (C=C) | ~1650 cm⁻¹ (medium) | |
| sp³ C-H | ~2960-2850 cm⁻¹ (strong) | |
| sp² C-H | ~3080 cm⁻¹ (medium) | |
| Ultraviolet-Visible (UV-Vis) | Carbonyl (n → π*) | ~280-300 nm (weak) |
Mass Spectrometry for Metabolite Profiling and Structural Elucidation
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for the structural elucidation of this compound and for identifying its metabolites in biological systems. When coupled with a separation technique like GC or LC, MS provides both qualitative and quantitative information.
In the mass spectrum of this compound, the molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, is unique to the molecule's structure. For a ketone like this compound, characteristic fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. Analyzing these fragmentation patterns allows for the confirmation of the structure of this compound and the elucidation of the structures of unknown related compounds.
Metabolite profiling, a key aspect of metabolomics, heavily relies on LC-MS and GC-MS techniques. These methods are used to identify and quantify the metabolites of this compound in biological matrices such as plasma, urine, or tissue extracts. By comparing the metabolic profiles of control and treated samples, researchers can understand the metabolic fate of this compound and identify the enzymes involved in its biotransformation. High-resolution mass spectrometry (HRMS) is particularly valuable in this context as it provides highly accurate mass measurements, which aids in the determination of the elemental composition of metabolites.
Table 5: Potential Mass Spectrometric Fragments of this compound
| m/z Value | Possible Fragment | Fragmentation Pathway |
| 152 | [C₁₀H₁₆O]⁺ | Molecular Ion (M⁺) |
| 137 | [M - CH₃]⁺ | Loss of a methyl group |
| 110 | [M - C₃H₆]⁺ | McLafferty rearrangement |
| 95 | [M - C₃H₅O]⁺ | α-cleavage and subsequent losses |
| 69 | [C₅H₉]⁺ | Further fragmentation |
Biotechnological Production and Sustainable Synthesis of Isopulegone
Microbial Cell Factory Engineering for Isopulegone Biosynthesis
The development of microbial cell factories, particularly using well-characterized organisms like Escherichia coli, offers a promising and sustainable alternative to traditional chemical synthesis for producing this compound. nih.govnih.gov This approach involves genetically modifying microorganisms to harbor and optimize the necessary biosynthetic pathways.
Optimization of Host Organisms (e.g., E. coli)
Escherichia coli is a favored host for metabolic engineering due to its rapid growth, well-understood genetics, and the availability of extensive genetic tools. nih.govjmb.or.kr To enhance the production of this compound and its precursors, several optimization strategies are employed. These include rewiring cellular metabolism to channel more carbon flux towards the desired terpenoid backbone pathways, such as the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. genome.jp
Researchers have successfully engineered E. coli for the production of various natural products by introducing heterologous genes and optimizing expression levels. nih.gov For instance, strategies often involve the use of strong, inducible promoters to control the expression of pathway enzymes, thereby minimizing metabolic burden on the host cell until optimal production conditions are met. acs.org Furthermore, codon optimization of genes from plant or other microbial sources for expression in E. coli is a common practice to ensure efficient translation and protein folding. acs.org
A significant challenge in producing monoterpenes in E. coli is the efficient supply of the precursor geranyl diphosphate (B83284) (GPP). frontiersin.org Engineering efforts have focused on increasing the pool of the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the building blocks for GPP. genome.jpfrontiersin.org
Pathway Reconstruction and Metabolic Flux Engineering
The biosynthesis of this compound from a simple carbon source like glucose requires the reconstruction of a multi-step enzymatic pathway in the microbial host. This begins with the synthesis of limonene (B3431351), the parent olefin for many monoterpenoids. frontiersin.org The pathway then proceeds through a series of enzymatic reactions, including hydroxylation and oxidation steps, to yield this compound.
A critical step in the biotechnological production of (+)-cis-isopulegone from (–)-limonene has been bridging the gap between these two compounds, as the native enzymes from Mentha piperita (peppermint) can be inefficient in microbial hosts. nih.govresearchgate.net To overcome this, researchers have successfully developed an artificial system by recruiting bacterial enzymes to replace their inefficient plant counterparts. nih.gov Specifically, a bacterial P450 monooxygenase from Pseudomonas putida and a bacterial isopiperitenol (B1207519) dehydrogenase from Pseudomonas aeruginosa have been used to replace the functions of limonene-3-hydroxylase and isopiperitenol dehydrogenase from peppermint, respectively. researchgate.net
Further metabolic flux engineering involves optimizing the flow of intermediates through the pathway. This can be achieved by modulating the expression levels of key enzymes to prevent the accumulation of toxic intermediates and to pull the metabolic flux towards the final product. For example, a cofactor self-regenerative recombinant E. coli strain was constructed by introducing a formate (B1220265) dehydrogenase for NADPH regeneration, which is crucial for the activity of many enzymes in the pathway. nih.govresearchgate.net This engineered strain showed a 36-fold improvement in (+)-cis-isopulegone production, reaching up to 281.2 mg/L. nih.govresearchgate.net
Enzymatic Biotransformation Systems for Industrial Production
Enzymatic biotransformation offers a powerful tool for the industrial production of this compound, providing high selectivity and operating under mild reaction conditions. ukri.org This approach can involve using either isolated enzymes or whole-cell biocatalysts.
Isolation and Characterization of Key Biosynthetic Enzymes
The successful reconstruction of the this compound biosynthetic pathway relies on the identification and characterization of the key enzymes involved. The pathway from limonene to this compound in peppermint involves several enzymes, including (–)-limonene-3-hydroxylase (L3OH), (–)-trans-isopiperitenol dehydrogenase (IPD), and (–)-isopiperitenone reductase (IPR). researchgate.netresearchgate.net
(–)-Isopiperitenone reductase (IPR) is a particularly important enzyme as it catalyzes the reduction of (–)-isopiperitenone to produce (+)-cis-isopulegone. acs.orgqmul.ac.uk This enzyme, belonging to the short-chain dehydrogenase/reductase superfamily, is highly regioselective and stereoselective, producing only the desired 1R-configured product. qmul.ac.uk It has a preference for NADPH as a cofactor. qmul.ac.uk Researchers have successfully used IPR for the preparative scale biotransformation of (–)-isopiperitenone to (+)-cis-isopulegone, achieving full conversion. acs.org
Another crucial, yet historically elusive, enzyme in the downstream conversion of this compound is this compound isomerase (IPGI), which catalyzes the isomerization of (+)-cis-isopulegone to (+)-pulegone. frontiersin.orgresearchgate.netnih.gov The gene for this enzyme had not been identified in Mentha piperita. nih.govnih.gov
Enzyme Engineering for Enhanced Activity and Specificity
To improve the efficiency of the biosynthetic pathway, researchers often turn to enzyme engineering. scruttonlab.com This can involve rational design based on the enzyme's structure or directed evolution to select for variants with improved properties. scruttonlab.com
A significant breakthrough was the identification and engineering of a bacterial enzyme to function as an this compound isomerase (IPGI). nih.govnih.govfigshare.com Scientists demonstrated that a Δ5-3-ketosteroid isomerase (KSI) from Pseudomonas putida could catalyze the isomerization of (+)-cis-isopulegone to (R)-(+)-pulegone. researchgate.netnih.govacs.org Through a robotics-driven semi-rational design strategy, a KSI variant with four active site mutations was created, resulting in a 4.3-fold increase in activity compared to the wild-type enzyme. researchgate.netnih.govnih.gov This engineered enzyme was shown to function efficiently in a biocatalytic cascade with other Mentha enzymes to produce menthol (B31143) from this compound. nih.govfigshare.com
The following table summarizes key enzymes involved in the biotechnological production of this compound and its derivatives, along with their functions and the impact of engineering efforts.
| Enzyme | Abbreviation | Function | Organism of Origin | Engineering Notes |
| (–)-Limonene-3-hydroxylase | L3OH | Hydroxylates (–)-limonene to (–)-trans-isopiperitenol | Mentha piperita | Replaced by a more efficient bacterial P450 monooxygenase in E. coli systems. nih.govresearchgate.net |
| (–)-trans-Isopiperitenol dehydrogenase | IPD | Oxidizes (–)-trans-isopiperitenol to (–)-isopiperitenone | Mentha piperita | Replaced by an engineered bacterial IPDH from Pseudomonas aeruginosa. nih.govresearchgate.net |
| (–)-Isopiperitenone reductase | IPR | Reduces (–)-isopiperitenone to (+)-cis-isopulegone | Mentha piperita | Used in preparative scale biotransformation with full conversion. acs.org |
| This compound isomerase | IPGI | Isomerizes (+)-cis-isopulegone to (+)-pulegone | Mentha piperita (elusive) | A bacterial Δ5-3-ketosteroid isomerase (KSI) from Pseudomonas putida was engineered to have a 4.3-fold increased activity. researchgate.netnih.gov |
| Pulegone (B1678340) reductase | PR | Reduces (+)-pulegone to (–)-menthone | Mentha species | Key enzyme downstream of this compound in the menthol pathway. peerj.com |
Future Directions and Emerging Research Avenues in Isopulegone Chemistry and Biology
Integration of Omics Technologies in Biosynthesis Research
The intricate biosynthetic pathways of isopulegone, like many natural products, present opportunities for optimization through the integration of omics technologies. Genomics, transcriptomics, and metabolomics offer powerful tools to elucidate these pathways comprehensively. By analyzing gene expression patterns (transcriptomics) and metabolite profiles (metabolomics) in natural sources or engineered organisms, researchers can identify key enzymes and regulatory genes involved in this compound production. This data can then guide metabolic engineering efforts to improve yields, discover novel this compound analogs, or establish sustainable biotechnological production platforms. For instance, studies have identified specific cytochrome P450 enzymes and dehydrogenases involved in monoterpenoid biosynthesis pathways, providing targets for genetic manipulation mpg.denih.gov. Future research could leverage these techniques to engineer microbial hosts for efficient this compound synthesis, potentially using synthetic biology approaches guided by multi-omics data nih.govresearchgate.netnih.govbiorxiv.orgwur.nlvt.edu.
Development of Novel this compound-Based Pharmacological Probes
To fully understand this compound's biological mechanisms of action and identify its molecular targets, the development of specialized pharmacological probes is crucial. These probes, often derivatives of the parent compound, can be designed with specific functionalities, such as fluorescent tags or affinity labels, to track this compound's localization within cells, monitor its interactions with biomolecules, or quantify target engagement promega.cawuxibiology.comphorteeducacional.com.br. Structure-activity relationship (SAR) studies will be instrumental in this process, guiding the synthesis of this compound analogs with enhanced potency, selectivity, and desired probe characteristics mdpi.comchemaxon.comcollaborativedrug.comyoutube.com. Research may focus on creating probes to investigate this compound's potential anti-inflammatory or antimicrobial activities, or to explore its role in cellular signaling pathways.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its derivatives is increasingly being approached through the lens of green chemistry, emphasizing sustainability, reduced environmental impact, and improved efficiency. Future research will likely focus on developing biocatalytic and enzymatic routes, utilizing renewable feedstocks, and employing solvent-free or reduced-solvent reaction conditions researchgate.netepa.gov. For example, the use of engineered enzymes for stereoselective synthesis from precursors like citronellal (B1669106) offers a promising avenue, potentially yielding higher purity and reduced waste compared to traditional chemical methods acs.orgresearchgate.net. Microwave-assisted synthesis and solid-state reactions also represent advancements in achieving faster reaction times and better atom economy researchgate.net. Comparative studies evaluating the yields, reaction conditions, and environmental metrics of various green synthetic strategies will be vital for industrial adoption.
| Synthesis Method | Key Catalyst/Enzyme | Solvent | Typical Yield | Key Green Aspect | Reference |
| Biocatalytic | Engineered Enzymes | Aqueous/Minimal | >90% | Stereoselectivity, Reduced Waste | acs.orgresearchgate.net |
| Microwave-assisted | Various Catalysts | Solvent-free/Minimal | High | Faster Reaction, Atom Economy | researchgate.net |
| Acid-Catalyzed | Acetic Acid/ZnBr₂ | Toluene/Organic | 85-92% | Established Industrial Process |
Advanced Materials and Nanotechnology Applications of this compound Derivatives
The unique chemical structure of this compound derivatives offers potential for integration into advanced materials and nanotechnology applications. Research may explore their incorporation into polymers to impart specific properties, such as enhanced antioxidant or antimicrobial capabilities mdpi.com. Furthermore, this compound-based monomers could be utilized in the development of novel resins, composites, or functional coatings. In nanotechnology, this compound derivatives might serve as building blocks for nanoparticles, drug delivery systems, or stimuli-responsive materials. Studies exploring the material properties, such as mechanical strength, thermal stability, or biological efficacy, of these composite materials will be essential mdpi.comuji.esuh.eduresearchgate.net.
Computational and Artificial Intelligence-Driven Drug Discovery for this compound Analogs
Computational approaches and artificial intelligence (AI) are set to revolutionize the discovery and optimization of this compound analogs for various applications, particularly in drug discovery. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and virtual screening can predict the biological activity and binding affinities of novel this compound derivatives, guiding synthetic efforts towards promising candidates mdpi.comyoutube.comscielo.org.mxfrontiersin.orgnih.govnih.gov. AI and machine learning (ML) algorithms can further accelerate this process by identifying complex patterns in biological data, predicting pharmacokinetic (ADMET) properties, and even generating novel molecular structures with optimized characteristics biorxiv.orgnih.govarxiv.orgewadirect.comresearchgate.netwustl.edu. This data-driven approach can significantly reduce the time and cost associated with traditional drug development pipelines, enabling the rapid exploration of the this compound chemical space for potential therapeutic agents.
Compound Name List:
this compound
Menthone
Isomenthone
(+)-cis-isopulegone
(+)-Neoisopulegol
Citronellal
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying isopulegone in biological matrices, and how are they validated?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying this compound in biological samples (e.g., urine, plasma). Validation parameters include linearity (R² > 0.99), recovery rates (≥80%), and limits of detection (LOD < 0.1 µg/mL). Internal standards like deuterated analogs improve accuracy .
- Experimental Design : Spike-and-recovery experiments using control matrices and calibration curves are essential. For example, Da Rocha et al. (2012) used GC-MS to detect this compound metabolites in rat urine but noted inconsistencies in recovery rates due to matrix effects .
Q. What are the biosynthetic pathways of this compound in Mentha species, and how do enzyme activities influence yield?
- Methodology : Isotopic labeling and enzyme kinetic assays (e.g., using this compound isomerase) trace biosynthetic routes. Cheallaigh et al. highlighted the role of geranyl diphosphate (GPP) as a precursor, with isomerization steps mediated by pulegone reductase .
- Data Analysis : Compare enzyme expression levels across Mentha cultivars via qPCR. For instance, Currin et al. (2022) engineered bacterial this compound isomerase to enhance (-)-menthol production, achieving a 2.3-fold yield increase .
Advanced Research Questions
Q. How do contradictory findings on this compound’s metabolic fate in mammalian models arise, and how can they be reconciled?
- Case Study : Thomassen et al. (1991) found no biliary this compound metabolites in rats dosed with pulegone, whereas Madyastha and Gaikwad (1998) identified urinary this compound. Contradictions may stem from analytical sensitivity (e.g., GC-MS vs. LC-MS/MS), dosing protocols, or inter-species variability .
- Methodological Resolution : Replicate studies using standardized protocols (e.g., OECD guidelines) and cross-validate with isotopically labeled pulegone. Control for impurities in parent compounds, as highlighted by EFSA (2017) .
Q. What experimental strategies mitigate this compound’s maternal reproductive toxicity while preserving its bioactivity?
- Approach : Dose-response studies in pregnant rodent models (e.g., Sprague-Dawley rats) with histopathological analysis of placental and fetal tissues. Dosoky et al. (2023) reported NOAEL (No Observed Adverse Effect Level) at 50 mg/kg/day, but toxicity spiked at 100 mg/kg/day due to reactive metabolite accumulation .
- Data Integration : Combine toxicokinetic modeling (e.g., PBPK) with transcriptomics to identify detoxification pathways. For example, CYP450 inhibition reduced hepatotoxicity in murine models by 40% .
Q. How can this compound’s stereochemical purity be ensured during synthesis, and what metrics define acceptable impurity thresholds?
- Analytical Framework : Chiral HPLC with polarimetric detection validates enantiomeric excess (≥98% for R-isopulegone). EFSA (2020) excluded this compound from safety assessments due to insufficient purity data, emphasizing batch-to-batch consistency checks .
- Case Example : Use nuclear Overhauser effect (NOE) NMR to resolve stereoisomers. Currin et al. (2022) achieved >99% purity via engineered isomerases, avoiding racemization during extraction .
Contradictions and Knowledge Gaps
Q. Why does this compound exhibit variable stability in aqueous solutions, and how can degradation products be characterized?
- Hypothesis Testing : Accelerated stability studies (40°C/75% RH) with LC-QTOF-MS identify degradation products (e.g., menthofuran). pH-dependent hydrolysis rates suggest buffer optimization (pH 5–6) minimizes decomposition .
- Data Interpretation : Principal component analysis (PCA) of degradation profiles distinguishes hydrolytic vs. oxidative pathways.
Methodological Best Practices
Q. What statistical models are optimal for analyzing dose-dependent effects of this compound in in vivo studies?
- Recommendation : Mixed-effects models account for inter-individual variability. For example, longitudinal data on hepatic enzyme activity (e.g., ALT, AST) require repeated-measures ANOVA with post hoc Tukey tests .
Q. How can in silico tools predict this compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
